

spectroscopic data for 5-Chloroquinazoline-2,4-diol

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Compound of Interest

Compound Name: 5-Chloroquinazoline-2,4-diol

Cat. No.: B1581030

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Chloroquinazoline-2,4-diol**

Introduction

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with diverse biological activities.[1][2][3] The targeted compound, **5-Chloroquinazoline-2,4-diol** (CAS 78754-81-1), represents a key intermediate for synthesizing more complex pharmaceutical agents.[4][5] A thorough understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and the rational design of new molecular entities. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this molecule, synthesizing data from public databases and drawing on established principles from analogous structures to build a complete analytical profile.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the process of structural elucidation. We will explore the causality behind experimental choices, interpret the spectral data in the context of the molecule's unique features, and establish self-validating protocols that ensure confidence in the final structural assignment. A crucial aspect of **5-Chloroquinazoline-2,4-diol** is its existence in a keto-enol tautomeric equilibrium, primarily favoring the 2,4-dione form in most states, which profoundly influences its spectroscopic signature.[4][6]

This document is structured to guide researchers through the complete characterization workflow, from sample preparation to spectral interpretation, providing both the foundational theory and practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of organic structure elucidation, providing unambiguous information about the carbon skeleton and the chemical environment of each proton. For a molecule like **5-Chloroquinazoline-2,4-diol**, which possesses low solubility in common organic solvents like chloroform, Dimethyl Sulfoxide- d_6 (DMSO- d_6) is the solvent of choice. Its high polarity effectively solubilizes the compound, and its deuterated nature prevents interference in ^1H NMR spectra, while also allowing for the observation of exchangeable N-H protons.^{[7][8][9][10]}

^1H NMR Spectroscopy: Proton Environment Analysis

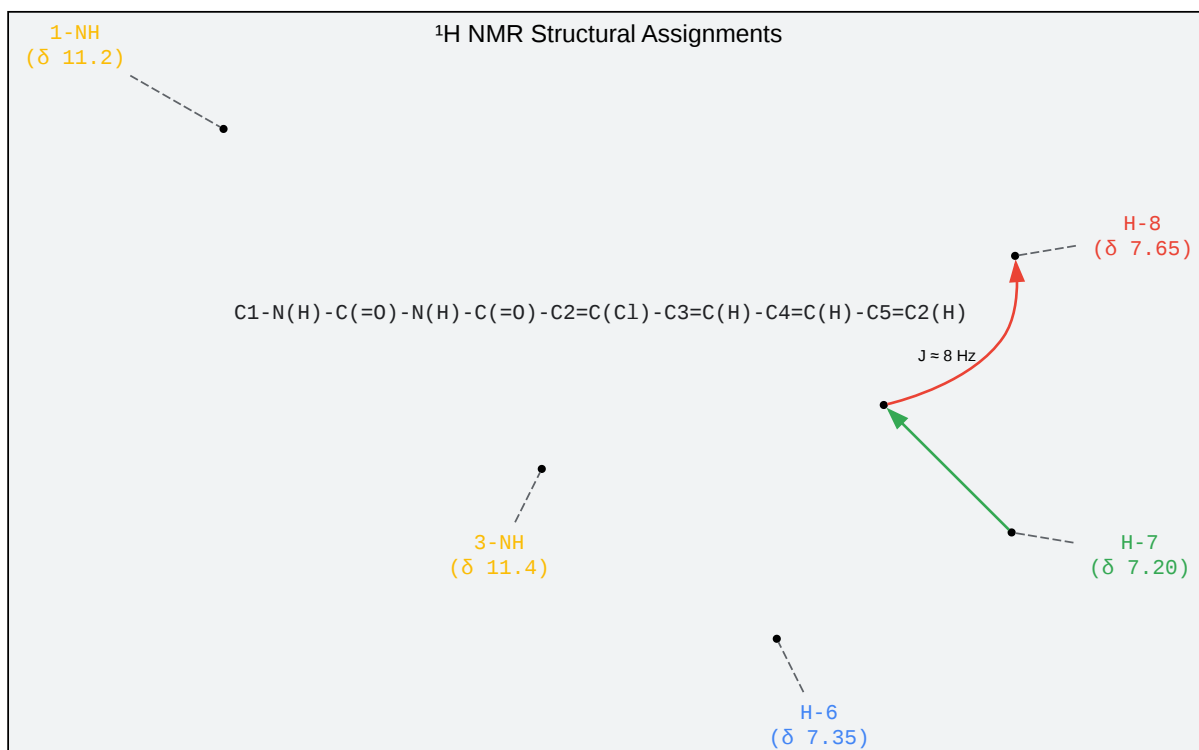
The ^1H NMR spectrum provides the most direct insight into the electronic environment of the hydrogen atoms in the molecule. Based on extensive data from related quinazolin-2,4-dione structures, a predicted spectrum for the title compound can be constructed with high confidence.^{[6][8][9]}

Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Notes
H-7	7.15 - 7.25	Doublet of doublets (dd) or Triplet (t)	$J \approx 8.0$	Upfield shift due to electron-donating nature of N1. Coupled to H-6 and H-8.
H-6	7.30 - 7.40	Doublet of doublets (dd) or Triplet (t)	$J \approx 8.0$	Deshielded relative to H-7 by the C4-carbonyl. Coupled to H-7 and H-8.
H-8	7.60 - 7.70	Doublet of doublets (dd) or Doublet (d)	$J \approx 8.0$	Deshielded by the anisotropic effect of the C4-carbonyl. Coupled to H-7.
1-NH	11.0 - 11.4	Broad Singlet (br s)	N/A	Exchangeable proton of the amide. Its broadness is due to quadrupole coupling with ^{14}N and chemical exchange.
3-NH	11.2 - 11.6	Broad Singlet (br s)	N/A	Exchangeable proton of the imide. Often slightly more downfield than 1-NH.

Experimental Protocol: ^1H NMR Spectrum Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **5-Chloroquinazoline-2,4-diol** and dissolve it in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Shimming: Ensure the magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): ~4 seconds.
 - Spectral Width (sw): 0-16 ppm.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[\[11\]](#)



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Caption: Predicted ¹H NMR chemical shifts and key couplings.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number and type of carbon atoms. While PubChem provides a link to an experimental ¹³C spectrum, assignments require correlation with data from known quinazolinones.[4][7][9]

Predicted & Observed ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C-2	150.0 - 151.0	Ureide carbonyl carbon, typically upfield of the amide carbonyl.
C-4	162.5 - 163.5	Amide carbonyl carbon, deshielded by the adjacent aromatic ring.
C-8a	140.5 - 141.5	Quaternary carbon at the ring junction, bonded to nitrogen.
C-7	134.5 - 135.5	Aromatic CH carbon, deshielded by resonance with the carbonyl group.
C-5	130.0 - 132.0	Quaternary carbon directly attached to the electronegative chlorine atom.
C-8	127.0 - 128.0	Aromatic CH carbon.
C-6	122.0 - 123.0	Aromatic CH carbon.
C-4a	115.0 - 116.0	Quaternary carbon at the ring junction, shielded by the N1 atom.

Experimental Protocol: ^{13}C NMR Spectrum Acquisition

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. Higher concentrations (20-30 mg) may be beneficial to reduce acquisition time.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **Acquisition Parameters:**

- Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2 seconds.
- Spectral Width (sw): 0-200 ppm.
- DEPT-135 (Optional but Recommended): Perform a DEPT-135 experiment to differentiate between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons. Quaternary carbons will be absent.
- Processing: Apply Fourier transform, phase, and baseline correction. Reference the spectrum to the DMSO- d_6 solvent peak at δ 39.52 ppm.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

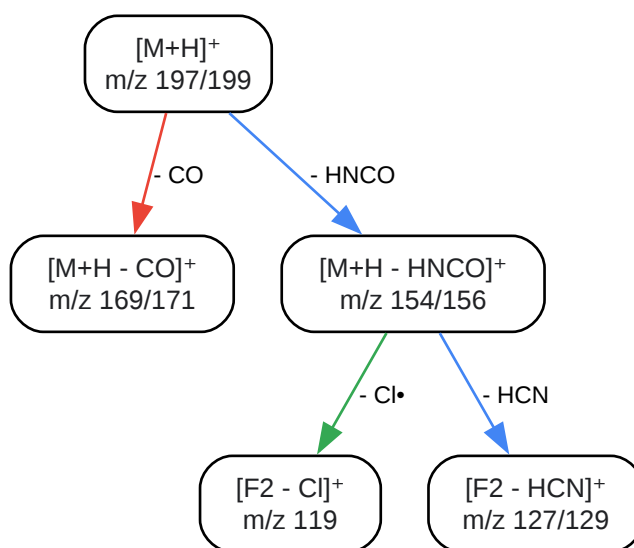
Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis. For a polar, non-volatile compound like **5-Chloroquinazoline-2,4-diol**, Electrospray Ionization (ESI) is the preferred technique.[12] A key diagnostic feature will be the isotopic pattern of the chlorine atom, which has two major isotopes: ^{35}Cl (75.8%) and ^{37}Cl (24.2%). This results in two molecular ion peaks, $[\text{M}+\text{H}]^+$ and $[\text{M}+2+\text{H}]^+$, with a characteristic intensity ratio of approximately 3:1.

Predicted Mass Spectrometry Data

Ion	Calculated m/z (Monoisotopic)	Expected Observation
$[M+H]^+$ ($C_8H_6^{35}ClN_2O_2$)	197.0118	Base peak or prominent ion in the ESI+ spectrum.
$[M+H]^+$ ($C_8H_6^{37}ClN_2O_2$)	199.0088	Isotopic peak at M+2 with ~33% the intensity of the M peak.
$[M-H]^-$ ($C_8H_4^{35}ClN_2O_2$)	194.9967	Prominent ion in the ESI- spectrum.

Predicted Fragmentation Pathway

The fragmentation of the quinazoline core often proceeds via the loss of stable neutral molecules like hydrocyanic acid (HCN) and carbon monoxide (CO).^{[13][14]}



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Caption: A plausible ESI-MS fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrum (HRMS) Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation for positive ion mode.
- **Instrumentation:** Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Acquisition Parameters:**
 - **Ionization Mode:** Acquire spectra in both positive (ESI+) and negative (ESI-) ion modes.
 - **Mass Range:** Scan a range of m/z 50-500.
 - **Capillary Voltage:** ~3.5-4.5 kV.
 - **Source Temperature:** ~100-150 $^{\circ}\text{C}$.
- **Data Analysis:** Determine the exact mass of the parent ion and compare it to the calculated value to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Vibrational Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The analysis is particularly useful for confirming the prevalence of the dione tautomer over the diol form, as the carbonyl (C=O) and hydroxyl (O-H) groups have highly characteristic absorption frequencies. The data available from the PubChem database indicates a spectrum was acquired using a KBr pellet, a common technique for solid samples.^[4]

Key Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3250 - 3100	Medium, Broad	N-H Stretching (Amide/Imide)
3100 - 3000	Medium	Aromatic C-H Stretching
1710 - 1680	Strong	C=O Stretching (Amide Carbonyl, C4)
1670 - 1640	Strong	C=O Stretching (Ureide Carbonyl, C2)
1610 - 1580	Medium	C=C Aromatic Ring Stretching
800 - 750	Strong	C-Cl Stretching

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
- **Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Background Scan:** Record a background spectrum of the empty sample compartment.
- **Sample Scan:** Record the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information on the conjugated electronic system of the molecule. The extended π -system of the quinazoline-2,4-dione core is expected to produce characteristic

absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.^[15]

Predicted UV-Vis Absorption Data (in Methanol or DMSO)

Transition	Predicted λ_{max} (nm)	Rationale
$\pi \rightarrow \pi$	220 - 250	High-energy transition associated with the benzene ring.
$\pi \rightarrow \pi$	280 - 320	Lower-energy transition of the extended conjugated quinazolinone system.
$n \rightarrow \pi$	330 - 350	Low-intensity transition involving non-bonding electrons on oxygen and nitrogen atoms. May be obscured by the stronger $\pi \rightarrow \pi$ bands.

Experimental Protocol: UV-Vis Spectrum Acquisition

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or DMSO). Create a dilute solution ($\sim 10^{-5}$ M) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blanking:** Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish the baseline).
- **Measurement:** Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range of 200-600 nm.
- **Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) for each peak.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal structural confirmation of **5-Chloroquinazoline-2,4-diol**. By integrating data from ^1H NMR, ^{13}C NMR, high-resolution mass spectrometry, IR, and UV-Vis spectroscopy, a self-validating analytical picture emerges. The predicted data, grounded in the established spectral characteristics of the quinazolinone class, serves as a reliable benchmark for researchers. Adherence to the detailed protocols will ensure the acquisition of high-quality, reproducible data, which is the bedrock of scientific integrity in drug discovery and chemical research.

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